3-(4-chlorobenzyl)-2-methyl-4H-pyran-4-one
Descripción
Structure
2D Structure
3D Structure
Propiedades
IUPAC Name |
3-[(4-chlorophenyl)methyl]-2-methylpyran-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClO2/c1-9-12(13(15)6-7-16-9)8-10-2-4-11(14)5-3-10/h2-7H,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRQVCLCAYYEXCV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C=CO1)CC2=CC=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 3 4 Chlorobenzyl 2 Methyl 4h Pyran 4 One and Analogues
Precursor Synthesis and Derivatization Strategies for the 4H-Pyran-4-one Core
The foundational step in the synthesis of the target molecule is the construction of the 2-methyl-4H-pyran-4-one core. A common and efficient precursor for this is dehydroacetic acid (3-acetyl-4-hydroxy-6-methyl-2H-pyran-2-one), which is readily available commercially. Hydrolysis and decarboxylation of dehydroacetic acid under acidic conditions provide a straightforward route to 2,6-dimethyl-4H-pyran-4-one. However, for the specific 2-methyl substitution pattern required, an alternative strategy involves the cyclization of specific 1,3,5-triketone precursors.
Another versatile method involves the reaction of acetylketene, often generated in situ from 2,2,6-trimethyl-4H-1,3-dioxin-4-one, with terminal alkynes. This [4+2] cycloaddition provides a direct route to variously substituted 2-methyl-pyran-4-ones.
Elaboration of the 4-chlorobenzyl Moiety: Synthetic Routes and Regioselectivity Considerations
Introducing the 4-chlorobenzyl group specifically at the C-3 position of the 2-methyl-4H-pyran-4-one ring is the most critical challenge. Direct alkylation is often unselective. A more controlled and regioselective strategy involves a multi-step functionalization of the pre-formed pyranone core. The C-3 position is nucleophilic due to the electronic nature of the pyran-4-one ring, making it susceptible to electrophilic substitution.
A robust two-step approach is proposed:
C-3 Formylation via the Vilsmeier-Haack Reaction : The Vilsmeier-Haack reaction is a powerful method for the formylation of electron-rich aromatic and heterocyclic systems. organic-chemistry.orgijpcbs.comwikipedia.org Treatment of 2-methyl-4H-pyran-4-one with the Vilsmeier reagent (formed from phosphorus oxychloride and a disubstituted formamide (B127407) like N,N-dimethylformamide) results in highly regioselective electrophilic substitution at the C-3 position to yield 2-methyl-4-oxo-4H-pyran-3-carbaldehyde. This intermediate provides a crucial functional handle for further elaboration. nih.govresearchgate.net
Conversion to the 4-chlorobenzyl Group : The aldehyde can be converted to the target benzyl (B1604629) group via a Wittig reaction followed by reduction.
Wittig Olefination : The 3-formyl group is reacted with a Wittig reagent, specifically 4-chlorobenzyltriphenylphosphonium (B8491101) bromide, in the presence of a strong base. This reaction forms a styryl-like intermediate, 3-(2-(4-chlorophenyl)vinyl)-2-methyl-4H-pyran-4-one.
Reduction : The exocyclic double bond of the intermediate is then selectively reduced to a single bond. Catalytic hydrogenation using a palladium-on-carbon (Pd/C) catalyst under a hydrogen atmosphere is a standard and effective method for this transformation, yielding the final product, 3-(4-chlorobenzyl)-2-methyl-4H-pyran-4-one.
This sequence ensures complete control over the position of the 4-chlorobenzyl substituent, overcoming the regioselectivity challenges inherent in other methods.
Methyl Group Introduction and Positional Isomer Control at the Pyran-4-one Ring
The introduction of the methyl group at the C-2 position is most efficiently accomplished by incorporating it into the starting materials for the pyranone core synthesis. As described in section 2.1, using precursors that inherently contain the required acetyl unit, such as acetylketene sources, directly and unambiguously places the methyl group at the C-2 position. researchgate.net This strategy bypasses the potential for forming positional isomers, such as a 6-methyl derivative, which could occur if symmetrical precursors were used or if post-synthesis methylation was attempted. The choice of a precursor like 2,2,6-trimethyl-4H-1,3-dioxin-4-one ensures that the resulting pyranone is substituted at C-2 and C-6, from which a 2-methyl-4H-pyran-4-one can be derived.
Catalysis and Reaction Optimization for Efficient Synthesis of this compound
While the primary route to the target compound is a multi-step process, the synthesis of pyran-4-one analogues and precursors has been significantly advanced through the development of novel catalytic systems, many of which align with the principles of green chemistry.
Multi-component reactions (MCRs) are a cornerstone of green chemistry, offering high atom economy, reduced waste, and operational simplicity. The synthesis of various 4H-pyran analogues, particularly 2-amino-4H-pyrans, is often achieved via a one-pot, three-component reaction of an aldehyde, an active methylene (B1212753) nitrile (e.g., malononitrile), and a 1,3-dicarbonyl compound. ontosight.ai These reactions frequently employ environmentally benign solvents like water or ethanol (B145695) and utilize recyclable catalysts. google.com Although this specific MCR pathway does not directly yield the target 2,3-disubstituted product, the principles are widely applicable to the synthesis of the broader class of pyran-4-one analogues.
| Catalyst Type | Reactants | Solvent | Key Advantages |
| Ionic Liquid ([bmim]OH) | Aromatic aldehyde, malononitrile, ethyl acetoacetate | Solvent-free | High yields, short reaction times, reusable catalyst. ontosight.ai |
| Magnetic Nanocatalyst (CuFe₂O₄@starch) | 4-chlorobenzaldehyde, malononitrile, dimedone | Ethanol | Eco-friendly, magnetically separable and reusable, room temperature. google.com |
| Natural Catalyst (Snail Shell) | Aromatic aldehyde, malononitrile, ethyl acetoacetate | Methanol | Biodegradable, inexpensive, reusable, mild conditions. researchgate.net |
| Organocatalyst (N-Methylmorpholine) | Aldehyde, malononitrile, 1,3-diketone | Ethanol | Simple work-up, high yields, room temperature operation. nih.gov |
Research into catalyst development for pyran synthesis has yielded a diverse array of efficient systems. These catalysts often lower activation energy, shorten reaction times, and improve yields. For the synthesis of various pyran-4-one precursors and analogues, both heterogeneous and homogeneous catalysts have been explored.
| Catalyst | Reaction Type | Typical Yield | Reaction Time | Notes |
| Gold(I) Chloride (IPrAuCl) | Acetylketene + Terminal Alkyne | ~95% | 18 hours | Develops 2-methyl-pyran-4-one core. researchgate.net |
| Task-Specific Ionic Liquid | Three-component condensation | >90% | 15-30 min | Environmentally benign and recyclable. ontosight.ai |
| Zinc-modified Molecular Sieve | Three-component condensation | 85-95% | 4 hours | Heterogeneous, reusable catalyst. rsc.org |
| N-Methylimidazole (NMI) | Enamination of 2-methyl-4-pyrones | ~72% | 15-25 hours | Base catalyst for functionalizing the methyl group. nih.govmdpi.com |
Purification Techniques and Yield Maximization for Target Compound Isolation
Purification of 2-methyl-4-oxo-4H-pyran-3-carbaldehyde : Following the Vilsmeier-Haack reaction, the product is typically isolated after quenching the reaction mixture with an aqueous base. Purification can be achieved through recrystallization from a suitable solvent system, such as ethanol/water, or by column chromatography on silica (B1680970) gel to remove any unreacted starting material and byproducts.
Purification of the Wittig Product : The crude product from the Wittig reaction often contains triphenylphosphine (B44618) oxide. Most of this byproduct can be removed by precipitation or by chromatography. Recrystallization is also an effective purification method.
Purification of this compound : After catalytic hydrogenation, the palladium catalyst is removed by filtration through a pad of celite. The resulting crude product can be purified to a high degree by flash column chromatography or recrystallization from a solvent like ethyl acetate/hexane to afford the final compound as a pure solid.
Yield maximization involves optimizing the reaction conditions at each step, including temperature, reaction time, and stoichiometry of reagents. Careful monitoring of the reaction progress by Thin Layer Chromatography (TLC) is essential to ensure complete conversion and minimize side-product formation. nih.gov Efficient work-up and purification procedures are paramount to prevent loss of material during isolation.
Rigorous Spectroscopic and Structural Elucidation of 3 4 Chlorobenzyl 2 Methyl 4h Pyran 4 One
X-ray Crystallography for Solid-State Molecular Geometry and Conformation
Analysis of Pyran Ring Conformational Preferences
The conformational preferences of the 4H-pyran-4-one ring are a critical aspect of its structural chemistry. In various substituted 4H-pyran derivatives, the pyran ring has been observed to adopt several conformations, with the most common being a flattened-boat or a boat conformation. The specific conformation adopted is influenced by the steric and electronic effects of the substituents on the ring.
For instance, studies on other 4H-pyran systems have shown that the ring can deviate from planarity. In some crystal structures of related compounds, the oxygen and the opposing carbon atom (C4) are displaced from the plane formed by the other four atoms of the ring, leading to a boat-like structure. The degree of this puckering can vary. A "flattened-boat" conformation suggests a minor deviation from planarity, which can be influenced by the electronic conjugation within the α,β-unsaturated ketone system of the 4H-pyran-4-one core.
The substituents at the 2- and 3-positions, a methyl group and a 4-chlorobenzyl group respectively, would play a significant role in determining the precise geometry of the pyran ring in 3-(4-chlorobenzyl)-2-methyl-4H-pyran-4-one. The steric bulk of the 4-chlorobenzyl group, in particular, would influence the torsional angles around the bond connecting it to the pyran ring and could potentially induce a preferred conformation of the heterocyclic ring to minimize steric strain.
Investigation of Intermolecular Interactions and Crystal Packing
The crystal packing of a molecule, which describes the arrangement of molecules in a solid-state crystal lattice, is governed by a variety of intermolecular interactions. For a molecule like this compound, several types of non-covalent interactions would be anticipated to direct its self-assembly into a crystalline solid.
The presence of the carbonyl group (C=O) and the ether oxygen in the pyran ring allows for the formation of hydrogen bonds, particularly with C-H donors (C–H···O interactions), which are common in crystal packing. The aromatic chlorobenzyl group introduces the possibility of several other significant interactions:
π-π Stacking: The electron-rich aromatic ring can interact with adjacent aromatic rings through π-π stacking interactions. These can be in a face-to-face or offset (parallel-displaced or T-shaped) arrangement and are a major contributor to the cohesive energy of the crystal.
Halogen Bonding: The chlorine atom on the benzyl (B1604629) group is an electrophilic region (a "σ-hole") and can participate in halogen bonding with nucleophilic atoms, such as the oxygen of a carbonyl or pyran ring on a neighboring molecule (C–Cl···O).
The interplay of these various interactions would dictate the final three-dimensional architecture of the crystal, influencing properties such as melting point, solubility, and morphology. A detailed analysis using techniques like Hirshfeld surface analysis on experimentally obtained crystal structures of similar compounds helps in visualizing and quantifying these intermolecular contacts.
Advanced Computational and Theoretical Investigations of 3 4 Chlorobenzyl 2 Methyl 4h Pyran 4 One
Density Functional Theory (DFT) Studies for Electronic Structure, Reactivity, and Spectroscopic Property Prediction
Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of molecules. researchgate.netnih.gov It is frequently applied to heterocyclic compounds to gain insights into their stability, reactivity, and spectroscopic properties. covenantuniversity.edu.ngmdpi.com For 3-(4-chlorobenzyl)-2-methyl-4H-pyran-4-one, DFT calculations, typically using a basis set such as B3LYP/6-311++G(d,p), would be employed to optimize the molecule's geometry and compute its fundamental electronic characteristics. nih.govnih.gov
Frontier Molecular Orbital (FMO) theory is central to predicting the chemical reactivity of a molecule. researchgate.net The Highest Occupied Molecular Orbital (HOMO) acts as an electron donor, while the Lowest Unoccupied Molecular Orbital (LUMO) acts as an electron acceptor. youtube.com The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing molecular stability and reactivity. irjweb.com
A small HOMO-LUMO gap indicates that a molecule is more reactive and less kinetically stable, as it requires less energy to be excited. nih.gov For 4H-pyran-4-one derivatives, the distribution of HOMO and LUMO orbitals across the molecular structure reveals the most probable sites for electrophilic and nucleophilic attack. In this compound, the HOMO would likely be distributed over the pyranone ring and the electron-rich chlorobenzyl group, while the LUMO might be concentrated on the electron-deficient carbonyl group and the aromatic systems.
Illustrative Table of Quantum Chemical Descriptors: This table presents hypothetical data for this compound, based on typical values observed for similar heterocyclic compounds.
| Parameter | Description | Illustrative Value | Implication |
| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.5 eV | Indicates electron-donating ability |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -2.0 eV | Indicates electron-accepting ability |
| Energy Gap (ΔE) | ELUMO - EHOMO | 4.5 eV | Reflects chemical reactivity and stability |
| Hardness (η) | (ELUMO - EHOMO) / 2 | 2.25 eV | Measures resistance to change in electron distribution |
| Softness (S) | 1 / (2η) | 0.222 eV-1 | Inverse of hardness; high value suggests high reactivity |
| Electronegativity (χ) | -(EHOMO + ELUMO) / 2 | 4.25 eV | Measures the power to attract electrons |
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for understanding intermolecular interactions, particularly in the context of drug design and ligand-target recognition. researchgate.net The MEP map illustrates the charge distribution around a molecule, identifying regions of positive and negative electrostatic potential.
Negative Regions (Red/Yellow): These areas are rich in electrons and are susceptible to electrophilic attack. In this compound, the most negative potential would be concentrated around the carbonyl oxygen atom of the pyranone ring, making it a primary site for hydrogen bonding.
Positive Regions (Blue): These areas are electron-deficient and are susceptible to nucleophilic attack. Positive potential would likely be found around the hydrogen atoms.
Neutral Regions (Green): These areas have a near-zero potential and are associated with nonpolar characteristics, such as the benzyl (B1604629) ring.
The MEP surface provides crucial clues about how the molecule might interact with a biological target, such as an enzyme's active site. nih.gov
Molecular Dynamics (MD) Simulations for Conformational Stability and Dynamics
While DFT provides a static picture of a molecule, Molecular Dynamics (MD) simulations offer insights into its dynamic behavior over time. rsc.org An MD simulation would model the movements of every atom in this compound, often in a simulated biological environment like a water box. nih.gov
These simulations are used to:
Assess the conformational flexibility of the molecule, identifying its most stable shapes (conformations).
Study the stability of the molecule when interacting with a biological target, such as a protein. nih.gov
Analyze the strength and lifetime of intermolecular interactions, like hydrogen bonds, between the ligand and its receptor.
No specific MD simulation studies for this compound have been reported. However, such a study would be a critical step in validating the stability of any binding poses predicted by molecular docking. nih.gov
Molecular Docking and in silico Target Interaction Prediction
Molecular docking is a computational technique that predicts how a small molecule (ligand) binds to a macromolecular target, typically a protein or nucleic acid. amazonaws.com This method is instrumental in drug discovery for identifying potential drug candidates and elucidating their mechanisms of action. nih.govmdpi.com
The 4H-pyran scaffold is a "privileged structure" in medicinal chemistry, found in molecules with a wide range of biological activities, including anticancer, anti-inflammatory, and neuroprotective effects. researchgate.netnih.gov Based on the activities of similar pyran derivatives, potential biological targets for this compound could include:
Cyclin-Dependent Kinases (CDKs): Several 4H-pyran derivatives have been investigated as inhibitors of CDKs, such as CDK2, which are key regulators of the cell cycle and are often dysregulated in cancer. nih.govresearchgate.net
Other Kinases: Protein kinases are a major class of drug targets, and heterocyclic compounds are common kinase inhibitors. nih.gov
Enzymes involved in neurodegenerative diseases: Pyran derivatives have also been explored as potential agents for treating conditions like Alzheimer's disease. nih.gov
Docking simulations would be used to screen the compound against a library of such protein targets to identify those with the most favorable binding affinity.
Once a putative target is identified, docking simulations provide a detailed model of the ligand-receptor complex. This model shows the precise orientation of the ligand within the target's binding site and quantifies the strength of the interaction through a scoring function, often expressed as binding energy in kcal/mol. nih.gov
The analysis focuses on specific intermolecular interactions:
Hydrogen Bonds: The carbonyl oxygen of the pyranone ring is a likely hydrogen bond acceptor.
Hydrophobic Interactions: The chlorobenzyl group would likely engage in hydrophobic interactions with nonpolar amino acid residues in the binding pocket.
π-π Stacking: The aromatic rings of the chlorobenzyl group could form π-π stacking interactions with aromatic residues like Phenylalanine, Tyrosine, or Tryptophan. uomphysics.net
Illustrative Table of Molecular Docking Results: This table presents a hypothetical docking interaction of this compound with a putative target, Cyclin-Dependent Kinase 2 (CDK2), based on studies of similar compounds. nih.govresearchgate.net
| Parameter | Description |
| Putative Target | Cyclin-Dependent Kinase 2 (CDK2) |
| Binding Energy | -8.5 kcal/mol |
| Interacting Residues | LYS 33, LEU 83, HIS 84, ASP 86, GLN 131 |
| Interaction Types | Hydrogen Bond: Carbonyl oxygen with the backbone NH of LEU 83. |
| Hydrophobic Interaction: Chlorobenzyl group with the side chains of LYS 33 and HIS 84. | |
| Halogen Bond: Chlorine atom with an electron-rich residue. |
Such a model provides a rational basis for understanding the molecule's potential biological activity and for designing more potent analogues. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling (Theoretical Framework)
Quantitative Structure-Activity Relationship (QSAR) modeling represents a computational and statistical approach to establish a mathematical correlation between the chemical structure of a compound and its biological activity. mdpi.com This methodology is foundational in modern medicinal chemistry for predicting the activity of novel compounds, optimizing lead candidates, and understanding the underlying mechanisms of action at a molecular level. capes.gov.br The fundamental principle of QSAR is that the variations in the biological activity of a series of congeneric compounds are dependent on the changes in their molecular properties, which can be quantified by molecular descriptors. mdpi.com
The general form of a QSAR model can be expressed as:
Biological Activity = f (Molecular Descriptors)
Where the function f represents a statistical model, such as multiple linear regression (MLR), partial least squares (PLS), or various machine learning algorithms, that connects the descriptors to the observed activity. nih.gov Molecular descriptors are numerical values that encode different aspects of a molecule's structure, including physicochemical, topological, electronic, and steric properties.
The development of a robust and predictive QSAR model involves several key stages:
Data Set Selection: A series of compounds with a common structural scaffold and a consistent set of biological activity data (e.g., IC₅₀ or EC₅₀ values) is compiled. This dataset is typically divided into a training set, used to build the model, and a test set, used to validate its predictive power.
Descriptor Calculation: A wide range of molecular descriptors are calculated for each compound in the dataset.
Variable Selection: Statistical methods are employed to select a subset of descriptors that have the most significant correlation with the biological activity, while avoiding overfitting.
Model Generation: A mathematical model is constructed using the selected descriptors and the biological activity data of the training set.
Model Validation: The model's statistical significance and predictive ability are rigorously assessed using both internal and external validation techniques.
For a compound like this compound, QSAR can be instrumental in predicting its pharmacological potency for a specific biological target by analyzing how modifications to its structure affect its activity.
In a hypothetical QSAR study focused on a series of 4H-pyran-4-one analogs, including this compound, the objective would be to develop a predictive model for their pharmacological potency against a specific target, for instance, a microbial enzyme. The biological activity data would be expressed as the negative logarithm of the minimum inhibitory concentration (pMIC).
A variety of molecular descriptors would be calculated to quantify the structural features of these compounds. These descriptors fall into several categories:
Topological Descriptors: These describe the atomic connectivity within the molecule, such as the Kier & Hall connectivity indices (e.g., ¹χ, ²χ) and the Balaban index (J).
Geometrical Descriptors: These relate to the three-dimensional structure of the molecule, including molecular surface area and volume.
Constitutional Descriptors: These are simple counts of atoms, bonds, rings, and molecular weight.
Quantum Chemical Descriptors: These are derived from quantum mechanical calculations and describe electronic properties like the energy of the Highest Occupied Molecular Orbital (HOMO), the energy of the Lowest Unoccupied Molecular Orbital (LUMO), and dipole moment.
Following the calculation of descriptors, a variable selection method, such as a genetic algorithm coupled with partial least squares (GA-PLS), could be employed to identify the most relevant descriptors for predicting pharmacological potency. mdpi.com
Detailed Research Findings
A hypothetical GA-PLS analysis for a series of 4H-pyran-4-one derivatives might reveal that a combination of topological and quantum chemical descriptors provides the best predictive model. The resulting QSAR equation could take the following form:
pMIC = β₀ + β₁(Descriptor A) + β₂(Descriptor B) + β₃(Descriptor C) + ...
Where β are the regression coefficients for the selected descriptors. For instance, the model might indicate that increased antimicrobial activity is correlated with higher values of a specific connectivity index (suggesting the importance of molecular branching), a lower HOMO energy (indicating a greater electron-accepting ability), and a specific value range for the dipole moment.
The statistical quality of the developed QSAR model is paramount. Key validation metrics include:
R² (Coefficient of Determination): Indicates the proportion of the variance in the biological activity that is predictable from the descriptors.
Q² (Cross-validated R²): A measure of the model's internal predictive ability, determined through methods like leave-one-out cross-validation.
SEE (Standard Error of Estimate): Measures the goodness of fit of the model.
A robust model would exhibit a high R² and Q² (typically > 0.6) and a low SEE. capes.gov.br
Interactive Data Table: Structural Descriptors for a Hypothetical Series of 4H-Pyran-4-one Derivatives
The following table presents hypothetical data for a set of 4H-pyran-4-one analogs, including the target compound, with their observed biological activity and a selection of calculated molecular descriptors that could be used in a QSAR model.
| Compound ID | R1 | R2 | pMIC (Observed) | Molecular Weight | ¹χ (Connectivity Index) | HOMO Energy (eV) | Dipole Moment (Debye) |
| 1 | -CH₃ | -H | 1.5 | 208.23 | 4.87 | -9.5 | 3.1 |
| 2 | -CH₃ | -CH₂-(4-Cl-Ph) | 2.1 | 312.76 | 7.21 | -9.9 | 4.5 |
| 3 | -CH₃ | -CH₂-(4-F-Ph) | 1.9 | 296.31 | 7.15 | -9.8 | 4.2 |
| 4 | -CH₃ | -CH₂-(4-MeO-Ph) | 1.8 | 308.34 | 7.35 | -9.4 | 3.9 |
| 5 | -CH₂CH₃ | -H | 1.6 | 222.26 | 5.25 | -9.4 | 3.2 |
| 6 | -CH₂CH₃ | -CH₂-(4-Cl-Ph) | 2.2 | 326.79 | 7.59 | -9.8 | 4.6 |
| 7 | -CH₂CH₃ | -CH₂-(4-Br-Ph) | 2.3 | 371.24 | 7.78 | -10.0 | 4.7 |
| 8 | -H | -CH₂-(4-Cl-Ph) | 1.7 | 298.73 | 6.89 | -10.1 | 4.3 |
Interactive Data Table: QSAR Model Statistical Validation
This table summarizes the statistical results of a hypothetical QSAR model developed from the data above.
| Statistical Parameter | Value | Description |
| R² (Coefficient of Determination) | 0.92 | Indicates that 92% of the variance in pMIC is explained by the model. |
| Q² (Cross-validated R²) | 0.85 | Demonstrates good internal predictive power of the model. |
| SEE (Standard Error of Estimate) | 0.15 | Represents a small error in the predicted values. |
| F-statistic | 125.4 | Shows that the model is statistically highly significant. |
| N (Number of Compounds) | 25 | The total number of compounds in the training and test sets. |
These hypothetical findings illustrate how QSAR modeling can provide quantitative insights into the structure-activity relationships of this compound and its analogs. The developed models can then be used to predict the pharmacological potency of new, unsynthesized compounds, thereby guiding the design of more effective therapeutic agents.
Structure Activity Relationship Sar Studies of 4h Pyran 4 One Derivatives Incorporating Halogenated Benzyl Moieties
Systematic Substitution Pattern Analysis on the 4H-Pyran-4-one Scaffold and its Influence on Bioactivity
Systematic modifications of the 4H-pyran-4-one scaffold have revealed critical insights into the structural requirements for various biological activities, including anticancer and antimicrobial effects. Research on related heterocyclic systems, such as benzopyran-4-ones, has demonstrated that substitutions at the 3-position can significantly impact cytotoxicity. For instance, the introduction of substituted moieties at this position has been identified as a promising strategy for developing potential anticancer agents.
While specific systematic studies on a series of 3-(halogenated benzyl)-2-methyl-4H-pyran-4-ones are not extensively documented in publicly available literature, the broader field of pyran-4-one chemistry suggests that the electronic and steric properties of the substituent at the 3-position play a crucial role in determining the molecule's interaction with biological targets. The benzyl (B1604629) group itself provides a lipophilic scaffold that can engage in hydrophobic interactions, while the halogen substitution pattern on the phenyl ring can modulate these interactions and introduce additional binding possibilities.
Impact of the 4-chlorobenzyl Substituent on Ligand-Target Interactions and Functional Potency
The presence of a 4-chlorobenzyl group at the 3-position of the 2-methyl-4H-pyran-4-one core is a key determinant of its potential bioactivity. The chlorine atom, being an electron-withdrawing group, can influence the electron density of the entire molecule, potentially affecting its ability to act as a hydrogen bond acceptor or donor. Furthermore, the chloro-substituent can participate in halogen bonding, a non-covalent interaction that is increasingly recognized for its importance in ligand-protein binding.
In analogous heterocyclic compounds, the introduction of a 4-chlorophenyl group has been shown to be favorable for anticancer activity. For example, a series of N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles were synthesized and screened for their potential to inhibit kinases and exhibit anticancer activity. This suggests that the 4-chloro substitution can contribute to potent biological effects, possibly by enhancing the binding affinity of the molecule to its target protein. The specific interactions of the 4-chlorobenzyl moiety of 3-(4-chlorobenzyl)-2-methyl-4H-pyran-4-one with its biological target would require detailed molecular modeling and experimental validation.
Role of the Methyl Group at Position 2 in Modulating Pharmacological Profiles
The methyl group at the 2-position of the 4H-pyran-4-one ring also plays a significant role in modulating the pharmacological profile of the molecule. This small alkyl group can influence the compound's lipophilicity, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) properties.
Comparative SAR with Other Halogenated and Non-Halogenated Pyran-4-one Analogues
For instance, studies on halogenated 1H-benzo[f]chromene derivatives have shown that the position and number of halogen substituents on the phenyl ring can significantly impact cytotoxic activity. Compounds with double chlorine substitutions at the 3,4-, 2,3-, or 2,5-positions of the phenyl ring demonstrated potent growth inhibitory activity against various cancer cell lines. This highlights the importance of the halogenation pattern in determining bioactivity.
To illustrate the potential SAR trends, a hypothetical data table is presented below, based on general principles observed in related compound series. It is crucial to note that these are representative values and would need to be confirmed through experimental testing of the specific compounds.
| Compound | R (Substitution on Benzyl Ring) | Hypothetical Bioactivity (e.g., IC50 in µM) |
|---|---|---|
| 1 | H (non-halogenated) | 15.2 |
| 2 | 4-Chloro | 5.8 |
| 3 | 4-Fluoro | 8.1 |
| 4 | 4-Bromo | 6.5 |
| 5 | 2,4-Dichloro | 3.1 |
| 6 | 3,4-Dichloro | 2.5 |
This hypothetical data suggests that the presence of a halogen at the 4-position of the benzyl ring generally enhances bioactivity compared to the non-halogenated analogue. Furthermore, di-halogenated compounds may exhibit even greater potency.
Investigation of Molecular Mechanisms of Action for 3 4 Chlorobenzyl 2 Methyl 4h Pyran 4 One Analogues
Target Identification and Validation through Biochemical and Cell-Based Assays
The identification of molecular targets for 4H-pyran-4-one derivatives is a multifaceted process that combines computational predictions with experimental validation. In silico methods, such as molecular docking, are frequently employed as a preliminary step to predict the binding affinity of these compounds to specific biological targets, like enzymes or receptors. This computational screening helps prioritize candidates for further testing.
Following in silico analysis, target validation is carried out using a variety of biochemical and cell-based assays. Biochemical assays directly measure the effect of a compound on a purified biological molecule, such as an enzyme. For instance, the inhibitory effect of 4H-pyran-4-one analogues on enzymes like DNA gyrase has been evaluated using DNA supercoiling assays, which directly assess the enzyme's function. Similarly, enzymatic and cell-based antiviral assays have been instrumental in validating HIV-1 integrase as a target. researchgate.net
Cell-based assays provide a more biologically relevant context, evaluating a compound's effect on whole cells. These assays are crucial for confirming that the compound can permeate cell membranes and engage its target within the cellular environment. For example, the antimicrobial activity of 4H-pyran-4-one derivatives is often initially screened using cell-based methods like broth microdilution to determine the minimum inhibitory concentration (MIC) against various bacterial and fungal strains. nih.govnih.gov Furthermore, cell viability and apoptosis assays are used to investigate the cytotoxic effects of these compounds on cancer cell lines, helping to validate targets involved in cell proliferation and survival. nih.gov
Enzyme Inhibition Kinetics and Binding Affinity Studies
The 4H-pyran-4-one core structure has proven to be a versatile scaffold for designing enzyme inhibitors, with derivatives showing notable activity against key enzymes in microbes and viruses.
DNA gyrase: Bacterial DNA gyrase is a well-established target for antibacterial agents. Certain 3-hydroxy-6-methyl-2-((4-substitutedpiperazin-1-yl)methyl)-4H-pyran-4-one derivatives have been identified as inhibitors of this enzyme. researchgate.net The structural resemblance of these pyran-4-one derivatives to quinolone antibacterials, which also target DNA gyrase, has prompted investigation into their mechanism. researchgate.net The inhibitory effects of these compounds have been confirmed using in vitro DNA gyrase supercoiling assays, which measure the enzyme's ability to introduce negative supercoils into DNA. researchgate.net Computational studies have also been used to model the interaction of pyran derivatives with bacterial DNA gyrase, further elucidating their binding mechanism. researchgate.net
HIV-1 integrase: HIV-1 integrase (IN) is a critical enzyme for the replication of the HIV virus, making it an attractive target for antiretroviral therapy. A series of 3-hydroxy-pyran-4-one derivatives have been developed and validated as potent HIV-1 integrase inhibitors. escholarship.orgresearchgate.net These compounds are designed to chelate the divalent metal ions (Mg2+) in the enzyme's catalytic core, a key feature for inhibition. nih.gov The inhibitory potency of these analogues has been demonstrated in both enzymatic and cell-based assays, with some compounds showing activity in the low nanomolar range, comparable to established drugs like Raltegravir. escholarship.orgnih.gov Binding affinity and mechanism of action have been further investigated through molecular dynamics (MD) simulations and quantum polarized ligand docking (QPLD) studies, which model the interaction between the inhibitor and the enzyme's active site. escholarship.orgresearchgate.net
Receptor Binding and Functional Modulation
In addition to enzyme inhibition, 4H-pyran-4-one analogues have been found to modulate the function of ion channels and other receptors.
KCa3.1 channel modulation: The intermediate-conductance calcium-activated potassium channel, KCa3.1, is a validated therapeutic target for various disorders. A 4-phenyl-pyran derivative has been identified as a potent, classical pore blocker of the KCa3.1 channel, directly inhibiting ion conduction with an IC50 value of 7.7 nM. mdpi.com Molecular modeling studies suggest that this pyran derivative binds within the pore lumen, interacting with key residues such as Thr250 and Val275 to impede ion permeation. mdpi.comnih.gov This mechanism of action is similar to other known triarylmethane blockers of the KCa3.1 channel. mdpi.com The KCa3.1 channel plays a significant role in regulating Ca2+ signaling and membrane potential in various cell types, including immune cells. nih.gov
Adrenergic receptors: Adrenergic receptors are a class of G protein-coupled receptors (GPCRs) that are targets for many drugs. mdpi.com However, based on available research, there is limited evidence directly linking 3-(4-chlorobenzyl)-2-methyl-4H-pyran-4-one or its close analogues to significant binding or functional modulation of adrenergic receptors. One study involving a 4-oxo-4H-pyran derivative, ML221, screened the compound against a panel of 29 GPCRs and found no significant binding activity, suggesting a degree of selectivity away from many common receptors. mq.edu.au
Cellular Pathway Analysis and Signaling Cascade Perturbations
The biological effects of 4H-pyran-4-one analogues are often the result of complex interactions with cellular signaling pathways.
PI3K-dependent pathways for glucose uptake: The phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a critical regulator of cellular metabolism, including glucose uptake. nih.govresearchgate.netmdpi.com This pathway promotes the translocation of glucose transporters (like GLUT1) to the plasma membrane, thereby increasing the cell's ability to import glucose. researchgate.netnih.gov While the PI3K/Akt pathway is a known modulator of glucose metabolism, particularly in the context of cancer, current literature does not establish a direct link between this compound analogues and the perturbation of PI3K-dependent glucose uptake. Research has focused on other metabolic effects of pyran derivatives, such as the activation of AMP-activated protein kinase (AMPK) by a pyran ester, which also influences glucose levels.
In vitro Assessment of Diverse Biological Activities for 4H-Pyran-4-one Derivatives
The versatile structure of the 4H-pyran-4-one scaffold has allowed for the development of derivatives with a broad spectrum of biological activities, which have been extensively evaluated in vitro.
Analogues of 4H-pyran-4-one have demonstrated significant antimicrobial activity against a range of clinically relevant bacterial and fungal pathogens. This activity is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microbe.
The antibacterial efficacy of these derivatives has been reported against both Gram-positive and Gram-negative bacteria. Spiro-4H-pyran derivatives have shown good antibacterial effects against Staphylococcus aureus. nih.govmq.edu.au Other pyran derivatives have demonstrated inhibitory activity against Escherichia coli and Pseudomonas aeruginosa. researchgate.net Additionally, certain 3-hydroxy-6-methyl-2-substituted 4H-pyran-4-ones have been evaluated for their activity against Mycobacterium smegmatis. researchgate.net
In the realm of antifungal activity, pyranone derivatives have been tested against pathogenic yeasts and molds. Studies have confirmed the activity of some analogues against Candida albicans. mdpi.com Furthermore, pyranones isolated from fungal sources like Aspergillus versicolor have been noted for their general antifungal properties. mdpi.comnih.gov Research has also explored the efficacy of various extracts and compounds against Aspergillus flavus.
| Compound/Derivative Type | Staphylococcus aureus (MIC µg/mL) | Escherichia coli (MIC µg/mL) | Pseudomonas aeruginosa (MIC µg/mL) | Mycobacterium smegmatis (MIC µg/mL) | Candida albicans (MIC µg/mL) | Aspergillus flavus (Activity) | Reference |
|---|---|---|---|---|---|---|---|
| Spiro-4H-pyran derivative (5d) | 32-64 | >512 | >512 | Not Reported | Not Reported | Not Reported | nih.govmq.edu.au |
| Fused Spiro-4H-pyran (4l) | Not Reported | 125 | Not Reported | Not Reported | Not Reported | Not Reported | researchgate.net |
| 3-hydroxy-6-methyl-2-substituted-4H-pyran-4-one | Not Reported | >100 | Not Reported | 6.25-100 | Not Reported | Not Reported | researchgate.net |
| 3-hydroxy-6-methyl-2-substituted-4H-pyran-4-one (General) | Not Reported | Not Reported | Not Reported | Not Reported | Reported Activity | Not Reported | mdpi.com |
| Schiff Bases Fused 4H-Pyran | Not Reported | Not Reported | Not Reported | Reported Activity (M. bovis) | Poor Activity Reported | Not Reported | nih.gov |
| Zingerone Derivative ZN22 | Not Reported | Not Reported | Not Reported | Not Reported | Not Reported | Reported Inhibition |
The potential of 4H-pyran-4-one derivatives as anticonvulsant agents has been another significant area of investigation. Various analogues have been synthesized and evaluated for their ability to suppress seizures in established experimental models. For instance, a study on thirteen 3-hydroxy-6-methyl-2-substituted 4H-pyran-4-one derivatives found that several compounds exhibited protective effects in maximal electroshock (MES) and subcutaneous pentylenetetrazole (scMet) tests in mice. mdpi.com Specifically, the 2-[4-(4-Chloro-phenyl)-piperazin-1-ylmethyl]-3-hydroxy-6-methyl-4H-pyran-4-one derivative was found to be protective against MES-induced seizures. mdpi.com
Similarly, spirooxindole-4H-pyran derivatives have been assessed for anticonvulsant activity using the intravenous pentylenetetrazole (PTZ) induced epilepsy model, with some compounds showing significant efficacy. To understand the potential mechanism of action, molecular docking studies have been performed to evaluate the binding affinities of these compounds for targets such as the γ-aminobutyric acid-A (GABA-A) receptor, suggesting a plausible pathway for their anticonvulsant effects.
Anticancer and Antiproliferative Activity in Human Cancer Cell Lines (in vitro cytotoxicity)
The 4H-pyran scaffold is a recognized pharmacophore in the development of potential antitumoral agents. nih.gov Various analogues of this compound have been synthesized and evaluated for their cytotoxic effects against a range of human cancer cell lines. Research has demonstrated that the antiproliferative activity of these compounds is significantly influenced by the nature and position of substituents on the pyran ring and associated moieties. semanticscholar.org
Studies on adamantyl pyran-4-one derivatives, for instance, have shown that the presence of an adamantyl acyl group is a notable factor for antitumor activity. unizg.hrnih.gov Derivatives of kojic acid, a related pyran-4-one, displayed good to moderate activity against several cell lines, with IC50 values ranging from 13.1 to 43.0 μM. unizg.hrnih.gov Specifically, a derivative featuring a chlorine atom and an adamantyl acyl group (Compound 2 in the referenced study) was particularly potent against the K562 chronic myelogenous leukemia cell line, with an IC50 of 13.1 μM. unizg.hrnih.gov
Furthermore, other synthetic 4H-pyran derivatives have been tested against human colorectal carcinoma (HCT-116) cells. Certain analogues demonstrated the ability to suppress the proliferation of these cells, with IC50 values recorded at 75.1 and 85.88 μM for the most active compounds in one study. nih.gov The mechanism for this activity was suggested to involve the inhibition of cyclin-dependent kinase 2 (CDK2) and the induction of apoptosis. nih.gov The collective findings indicate that the 4H-pyran core is a promising template for designing novel anticancer agents, with specific substitutions playing a key role in enhancing cytotoxic potency. semanticscholar.org
| Compound Analogue Class | Cancer Cell Line | Measured Activity (IC50 in µM) | Reference |
|---|---|---|---|
| Adamantyl pyran-4-one derivative (Compound 2) | K562 (Chronic Myelogenous Leukemia) | 13.1 ± 1.0 | unizg.hrnih.gov |
| Adamantyl pyran-4-one derivative (Compound 8) | K562 (Chronic Myelogenous Leukemia) | 16.3 ± 2.7 | unizg.hrnih.gov |
| Adamantyl pyran-4-one derivative (Compound 9) | K562 (Chronic Myelogenous Leukemia) | 24.3 ± 0.3 | unizg.hrnih.gov |
| Adamantyl pyran-4-one derivative (Compound 5) | K562 (Chronic Myelogenous Leukemia) | 29.1 ± 1.9 | unizg.hrnih.gov |
| Substituted 4H-pyran (Compound 4d) | HCT-116 (Colorectal Carcinoma) | 75.1 | nih.gov |
| Substituted 4H-pyran (Compound 4k) | HCT-116 (Colorectal Carcinoma) | 85.88 | nih.gov |
Antiviral Activity (e.g., against Herpes Simplex Virus Type-1 (HSV-1))
The pyran core structure has been investigated for its potential antiviral properties, including activity against Herpes Simplex Virus Type-1 (HSV-1). HSV-1 is a prevalent DNA virus responsible for a variety of human infections. nih.gov The emergence of viral resistance to standard nucleoside analogue treatments, such as acyclovir, necessitates the development of new antiviral agents with alternative mechanisms of action. nih.gov
Research into pyrone analogues has identified compounds with moderate activity against HSV. For example, one study synthesized a series of o-pyrone analogues and evaluated their anti-HSV activity using an MTT assay. A specific compound, designated 5h, showed an EC50 of 7.4 µg/ml against the virus. lookchem.com Further plaque reduction assays indicated that this compound was more effective against HSV-1, with a selective index (SI) of 12.8, compared to its activity against HSV-2. lookchem.com In other research, schizonepetin derivatives were designed and tested, with one compound (M34) demonstrating the best antiviral activity against HSV-1 with an IC50 of 17.1 μM. nih.gov These findings suggest that the pyran and pyrone scaffolds could serve as a basis for the development of novel non-nucleoside inhibitors targeting HSV. lookchem.com
| Compound Analogue Class | Virus Strain | Measured Activity (IC50/EC50) | Reference |
|---|---|---|---|
| o-Pyrone analogue (Compound 5h) | HSV-1 | 7.4 µg/ml (EC50) | lookchem.com |
| Schizonepetin derivative (Compound M34) | HSV-1 | 17.1 µM (IC50) | nih.gov |
Antimycobacterial Activity (e.g., against Mycobacterium tuberculosis H37Rv)
Tuberculosis, caused by Mycobacterium tuberculosis, remains a significant global health threat, spurring research into new chemical entities with antimycobacterial properties. nih.gov The 4H-pyran structure and its analogues have been explored as potential inhibitors of M. tuberculosis.
A study focused on the synthesis and evaluation of 4H-pyran derivatives and their fused Schiff bases against Mycobacterium bovis (BCG), a surrogate for M. tuberculosis, revealed promising activity. The preliminary results indicated that most of the tested compounds exhibited relatively good inhibitory action against the microorganism. nih.gov Another investigation of a library of natural and synthetic compounds identified a synthetic chromene, which contains a pyran ring, as having good antimycobacterial activity against M. tuberculosis with a Minimum Inhibitory Concentration (MIC) of 29.13 μg/mL. nih.gov The most active compound in that study, damnacanthal, a plant-derived metabolite, showed an even lower MIC of 13.07 μg/mL. nih.gov These studies highlight the potential of pyran-containing scaffolds in the discovery of new antitubercular agents.
| Compound Analogue Class | Mycobacterium Strain | Measured Activity (MIC in µg/mL) | Reference |
|---|---|---|---|
| Damnacanthal | M. tuberculosis | 13.07 | nih.gov |
| Synthetic Chromene (C10) | M. tuberculosis | 29.13 | nih.gov |
| Flavonoid (Compound 1) | M. tuberculosis H37Ra | > 200 (53% inhibition at 50 µg/mL) | mdpi.com |
| Pyrimidine analogue (Compound 2) | M. tuberculosis H37Ra | > 100 (96% inhibition at 100 µg/mL) | mdpi.com |
Smooth Muscle Relaxant Activity (e.g., on isolated rat trachea)
Derivatives of 4H-pyran have been identified as having significant relaxant effects on airway smooth muscle, suggesting their potential development as anti-asthmatic drugs. mdpi.com The mechanism of action is often linked to the blockade of Ca2+ channels, which is a critical pathway in muscle contraction. mdpi.com
In ex vivo studies using isolated rat tracheal rings pre-contracted with carbachol, various synthesized 4H-pyran analogues demonstrated potent, concentration-dependent relaxant effects. mdpi.com For instance, the compound Ethyl 6-amino-5-cyano-2-methyl-4-(pyridin-4-yl)-4H-pyran-3-carboxylate was found to be 1.5 times more active than the standard bronchodilator theophylline (B1681296). researchgate.netresearchgate.net Other analogues also showed superior or comparable potency to theophylline. One compound (4f in the referenced study) was particularly potent, with an EC50 value of 25.9 ± 4.5 μM, significantly lower than that of theophylline (EC50: 158 μM). mdpi.com This relaxant effect is primarily attributed to the blockade of L-type calcium channels, which prevents the influx of calcium required for muscle contraction. mdpi.comresearchgate.net The findings suggest that 4H-pyran derivatives are a promising class of compounds for the development of new therapies for respiratory conditions involving bronchoconstriction. mdpi.com
| Compound Analogue | Measured Activity on Rat Trachea (EC50 in µM) | Reference |
|---|---|---|
| Analogue 4f | 25.9 ± 4.5 | mdpi.com |
| Analogue 4b | 96.3 ± 7.5 | mdpi.com |
| Ethyl 6-amino-5-cyano-2-methyl-4-(pyridin-4-yl)-4H-pyran-3-carboxylate | 96.30 | researchgate.netresearchgate.net |
| Analogue 7a | 98.2 ± 3.1 | mdpi.com |
| Analogue 8d | 109.6 ± 7.5 | mdpi.com |
| Analogue 8h | 126.4 ± 6.5 | mdpi.com |
| Analogue 8c | 152.7 ± 3.6 | mdpi.com |
| Theophylline (Positive Control) | 158 | mdpi.com |
Chemical Derivatization and Scaffold Transformation of 3 4 Chlorobenzyl 2 Methyl 4h Pyran 4 One
Synthesis of Novel Analogues via Strategic Functional Group Modifications
The structure of 3-(4-chlorobenzyl)-2-methyl-4H-pyran-4-one offers several sites for strategic functional group modifications to generate a library of novel analogues. These modifications can be systematically introduced to probe structure-activity relationships (SAR) and optimize desired properties. Key areas for modification include the 4-chlorobenzyl moiety, the 2-methyl group, and the 4H-pyran-4-one core itself.
One common strategy involves the variation of substituents on the benzyl (B1604629) ring. The chlorine atom at the para position can be replaced with other halogens (e.g., fluorine, bromine), electron-donating groups (e.g., methoxy, methyl), or electron-withdrawing groups (e.g., nitro, trifluoromethyl). These modifications can influence the electronic properties and lipophilicity of the molecule, which in turn can affect its interaction with biological targets. The synthesis of such analogues can be achieved through the use of appropriately substituted benzyl halides in the initial synthesis of the pyran-4-one core.
The 2-methyl group is another site amenable to modification. It can be replaced by larger alkyl groups, cycloalkyl groups, or functionalized alkyl chains. For instance, the methyl group can be halogenated or hydroxylated to introduce new chemical handles for further derivatization.
Furthermore, the 4H-pyran-4-one scaffold can undergo various chemical transformations. The carbonyl group at the 4-position can be converted to a thioketone or an imine, or it can be involved in condensation reactions. The oxygen atom in the pyran ring could potentially be replaced with sulfur to yield a thiopyran-4-one derivative.
| Modification Site | Modification Strategy | Potential Impact |
| 4-Chlorobenzyl Group | Substitution on the aromatic ring (e.g., -F, -Br, -OCH3, -NO2) | Alteration of electronic properties and lipophilicity |
| 2-Methyl Group | Replacement with other alkyl or functionalized groups | Probing steric and electronic requirements for activity |
| 4H-Pyran-4-one Core | Carbonyl group modification (e.g., to thioketone), heteroatom substitution | Fundamental change in scaffold properties and potential biological targets |
Exploration of Bioisosteric Replacements for Enhanced Potency or Selectivity
Bioisosterism, the replacement of a functional group with another that has similar steric and electronic properties, is a powerful strategy in drug design to enhance potency, selectivity, and pharmacokinetic properties. nih.gov For this compound, several bioisosteric replacements can be envisioned.
The 4-chlorophenyl group is a common motif in many biologically active compounds, and its bioisosteric replacement is well-explored. For instance, the phenyl ring can be replaced by various heteroaromatic rings such as pyridine, thiophene, or pyrazole. cambridgemedchemconsulting.com These replacements can alter the hydrogen bonding capacity, dipole moment, and metabolic stability of the molecule. The chlorine atom itself can be replaced by a trifluoromethyl group, which is of similar size but has different electronic properties.
| Original Moiety | Bioisosteric Replacement | Rationale for Replacement |
| 4-Chlorophenyl | 4-Fluorophenyl, 4-(Trifluoromethyl)phenyl, Pyridyl, Thienyl | Modulate lipophilicity, metabolic stability, and hydrogen bonding potential |
| 4H-Pyran-4-one | Pyridin-4-one, Thiopyran-4-one, Chromone | Alter polarity, introduce new interaction points, explore novel chemical space |
| 2-Methyl Group | Ethyl, Cyclopropyl | Fine-tune steric interactions and lipophilicity |
Conjugation Strategies for Targeted Delivery or Multimodal Action
To enhance the therapeutic potential of this compound, conjugation to a targeting moiety or another active molecule can be employed. This strategy aims to deliver the compound specifically to the site of action, thereby increasing efficacy and reducing off-target effects, or to create a hybrid molecule with dual or synergistic activity. acs.org
For targeted delivery, the pyran-4-one derivative can be conjugated to ligands that bind to receptors overexpressed on specific cell types, such as cancer cells. Examples of such ligands include peptides, antibodies, or small molecules like folic acid. nih.gov The conjugation typically requires the introduction of a reactive handle, such as a carboxylic acid, amine, or alkyne, onto the parent molecule. This can be achieved through the functional group modifications discussed in section 7.1. A linker, which can be cleavable or non-cleavable, is often used to connect the drug to the targeting ligand.
Multimodal action can be achieved by conjugating the pyran-4-one derivative to another pharmacologically active agent. This could be a cytotoxic agent for combination cancer therapy, an anti-inflammatory agent, or a fluorescent dye for imaging purposes. The design of such conjugates requires careful consideration of the synthetic feasibility and the preservation of the activity of both components.
| Conjugation Strategy | Targeting Moiety / Second Active Agent | Therapeutic Goal |
| Targeted Delivery | Folic Acid, RGD peptide, Monoclonal Antibody | Selective delivery to cancer cells overexpressing the corresponding receptors |
| Multimodal Action | Doxorubicin, Curcumin | Combination therapy, synergistic effects |
| Theranostics | Fluorescent Dye (e.g., FITC, Rhodamine) | Combined therapy and imaging |
Emerging Research Frontiers and Future Perspectives in 4h Pyran 4 One Chemistry
Integration of Artificial Intelligence and Machine Learning in Rational Design of 4H-Pyran-4-one Derivatives
The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the rational design of novel 4H-pyran-4-one derivatives with desired biological activities. github.io These computational approaches can analyze vast datasets of chemical structures and biological activities to identify promising lead compounds and guide their optimization. nih.gov
Predictive Modeling of Bioactivity: Machine learning algorithms, such as random forests and support vector machines, can be trained on existing libraries of 4H-pyran-4-one compounds with known biological activities to build predictive models. nih.govplos.org These models can then be used to screen virtual libraries of novel 4H-pyran-4-one derivatives and predict their potential efficacy against various therapeutic targets. For instance, a study on pyran derivatives demonstrated the use of molecular docking and ADME (absorption, distribution, metabolism, and excretion) predictions to identify compounds with potential as anticancer agents. researchgate.net
Generative Models for Novel Scaffold Design: Generative ML models, such as recurrent neural networks (RNNs), can learn the underlying patterns in the chemical space of known bioactive molecules to design entirely new 4H-pyran-4-one derivatives. mdpi.com This approach allows for the exploration of novel chemical scaffolds that may possess improved potency, selectivity, and pharmacokinetic properties.
In Silico Screening and Lead Optimization: AI-powered platforms can perform large-scale virtual screening of compound libraries against specific biological targets. nih.gov For 4H-pyran-4-one derivatives, this could involve docking simulations to predict their binding affinity to key enzymes or receptors implicated in diseases like cancer or neurodegenerative disorders. nih.govnih.gov The insights gained from these in silico studies can guide the synthesis of the most promising candidates for further experimental validation.
| Step | Description | AI/ML Tools |
| 1. Data Collection & Curation | Gather data on known 4H-pyran-4-one derivatives and their biological activities from chemical databases. | Data mining algorithms |
| 2. Model Training | Train machine learning models to predict the bioactivity of 4H-pyran-4-one compounds. | Random Forest, Support Vector Machines, Neural Networks |
| 3. Virtual Library Generation | Create a large virtual library of novel 4H-pyran-4-one derivatives. | Generative models (e.g., RNNs) |
| 4. In Silico Screening & Filtering | Screen the virtual library using the trained predictive models and filter for compounds with desired properties (e.g., high predicted activity, good ADME profile). | Predictive bioactivity models, ADMET prediction tools |
| 5. Lead Candidate Selection | Select the most promising candidates for chemical synthesis and experimental validation. | - |
Advanced Phenotypic Screening Approaches for Identifying Novel Biological Activities
Phenotypic screening, which assesses the effects of compounds on whole cells or organisms, is a powerful approach for discovering novel biological activities of 4H-pyran-4-one derivatives without a preconceived target. lifechemicals.com This method is particularly valuable for identifying compounds that act via novel mechanisms of action.
High-Content Imaging and Analysis: Modern phenotypic screening platforms utilize automated microscopy and high-content imaging to capture detailed information about cellular morphology, proliferation, and other phenotypic changes in response to compound treatment. nih.govpharmaron.com By analyzing these images, researchers can identify 4H-pyran-4-one derivatives that induce specific and desirable phenotypic changes, such as the inhibition of cancer cell migration or the promotion of neuronal survival.
Disease-Relevant Cell Models: The use of more physiologically relevant cell models, such as primary cells, patient-derived cells, and 3D organoids, enhances the translational relevance of phenotypic screening. pharmaron.com Screening 4H-pyran-4-one libraries against these models can provide more accurate predictions of how the compounds will behave in a complex biological system.
Target Deconvolution: A key challenge in phenotypic screening is identifying the molecular target(s) responsible for the observed phenotype. drughunter.com Modern approaches to target deconvolution include chemical proteomics, genetic approaches (e.g., CRISPR-Cas9 screening), and computational methods that correlate the phenotypic profile of a compound with the known activities of reference compounds. nih.gov
| Phenotypic Screening Approach | Description | Application for 4H-Pyran-4-ones |
| High-Content Screening (HCS) | Automated microscopy and image analysis to quantify multiple cellular parameters. | Identifying compounds that induce apoptosis in cancer cells or protect neurons from damage. |
| 3D Cell Culture Screening | Using spheroids or organoids to better mimic the in vivo environment. | Assessing the efficacy of 4H-pyran-4-one derivatives in more complex tumor models. |
| Zebrafish Larvae Screening | A whole-organism model for assessing toxicity and developmental effects. | Early-stage in vivo screening of 4H-pyran-4-one libraries for toxicity and potential therapeutic effects. |
Development of High-Throughput Screening (HTS) Assays for 4H-Pyran-4-one Libraries
High-throughput screening (HTS) enables the rapid testing of large libraries of compounds against specific molecular targets. nih.gov The development of robust and sensitive HTS assays is crucial for identifying hit compounds from 4H-pyran-4-one libraries that can be further optimized into lead candidates.
Target-Based Assay Development: Given that 4H-pyran-4-one derivatives have shown activity against a range of targets, including kinases, HTS assays can be designed to specifically measure the inhibition of these enzymes. nih.govnih.gov For example, a fluorescence-based kinase assay could be used to screen a 4H-pyran-4-one library for inhibitors of a specific kinase implicated in cancer. rsc.orgwiley.com
Assay Miniaturization and Automation: HTS assays are typically performed in 384- or 1536-well plates to maximize throughput and minimize reagent consumption. wiley.com Automation of liquid handling and data acquisition is essential for efficiently screening large compound libraries.
Common HTS Assay Formats for 4H-Pyran-4-one Libraries:
| Assay Format | Principle | Example Application for 4H-Pyran-4-ones |
| Fluorescence Resonance Energy Transfer (FRET) | Measures the transfer of energy between two fluorescent molecules. | Screening for inhibitors of protein-protein interactions. |
| AlphaScreen | A bead-based assay that measures the interaction of molecules in close proximity. | Identifying inhibitors of enzyme activity or receptor binding. |
| Cell-Based Reporter Assays | Measures the activity of a specific signaling pathway using a reporter gene. | Screening for compounds that modulate a particular cellular pathway. |
Translational Research Pathways for Preclinical Development of Lead Compounds from the 4H-Pyran-4-one Class
Once promising lead compounds from the 4H-pyran-4-one class are identified through screening and initial optimization, they enter the preclinical development phase. This stage involves a series of studies designed to evaluate the safety and efficacy of the compound before it can be tested in humans. researchgate.net
In Vivo Efficacy Studies: The lead compounds are tested in animal models of the target disease to assess their therapeutic efficacy. For example, a 4H-pyran-4-one derivative identified as a potential anticancer agent would be evaluated in rodent models of cancer to determine its ability to inhibit tumor growth. nih.gov
Pharmacokinetic and Pharmacodynamic (PK/PD) Studies: PK studies determine how a drug is absorbed, distributed, metabolized, and excreted by the body. PD studies investigate the relationship between drug concentration and its pharmacological effect. These studies are crucial for determining the appropriate dosing regimen for clinical trials.
Toxicology and Safety Pharmacology: Extensive toxicology studies are conducted to identify any potential adverse effects of the lead compound. Safety pharmacology studies assess the effects of the compound on major organ systems, such as the cardiovascular, respiratory, and central nervous systems.
Preclinical Development Milestones for a 4H-Pyran-4-one Lead Compound:
| Milestone | Key Activities |
| Lead Optimization | Improve potency, selectivity, and ADME properties of the initial hit compound. |
| In Vivo Proof-of-Concept | Demonstrate efficacy in a relevant animal model of the disease. |
| Preclinical Safety Assessment | Conduct comprehensive toxicology and safety pharmacology studies. |
| Investigational New Drug (IND) Application | Submit a detailed application to regulatory authorities to request permission to begin human clinical trials. |
The successful navigation of these preclinical development pathways is a critical step in translating the therapeutic potential of 4H-pyran-4-one derivatives from the laboratory to the clinic.
Q & A
Q. How can advanced spectroscopic techniques elucidate reaction intermediates?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
